molecular formula C17H19N3O4S B11249338 N-(2,5-Dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide

N-(2,5-Dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11249338
M. Wt: 361.4 g/mol
InChI Key: HTQBAEIKYSOOQJ-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multiple steps, including the formation of the cyclopenta[D]pyrimidine core, the introduction of the sulfanyl group, and the coupling with the 2,5-dimethoxyphenyl acetamide moiety. Common reagents used in these steps may include various halogenated compounds, thiols, and amines, under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the methoxy groups could introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, N-(2,5-Dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, this compound may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, modulating signaling pathways, or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-Dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide may include other derivatives of cyclopenta[D]pyrimidine, phenylacetamides, or sulfanyl-substituted compounds.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H19N3O4S/c1-23-10-6-7-14(24-2)13(8-10)18-15(21)9-25-16-11-4-3-5-12(11)19-17(22)20-16/h6-8H,3-5,9H2,1-2H3,(H,18,21)(H,19,20,22)

InChI Key

HTQBAEIKYSOOQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)NC3=C2CCC3

Origin of Product

United States

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